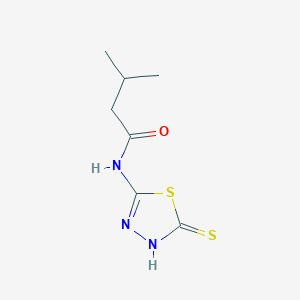
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
描述
“N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 32873-56-6 and a molecular weight of 175.24 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The Inchi Code for “N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide” is 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .安全和危害
生化分析
Biochemical Properties
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as chitinase, which is involved in the degradation of chitin, a key component of fungal cell walls . The interaction between this compound and chitinase involves the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting the growth and survival of fungi. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as neuroblastoma, colon cancer, and prostate cancer cells, this compound has demonstrated cytotoxic activity, leading to reduced cell viability and proliferation . The influence of this compound on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby promoting cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the binding of this compound to chitinase results in the inhibition of the enzyme’s activity, which in turn affects the degradation of chitin . Additionally, this compound has been found to influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of fungal infections . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications can direct this compound to particular organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-4(2)3-5(11)8-6-9-10-7(12)13-6/h4H,3H2,1-2H3,(H,10,12)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJXYLPODAZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



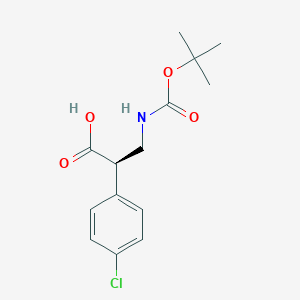
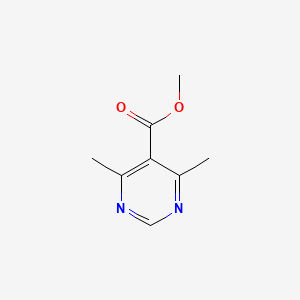

![7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)

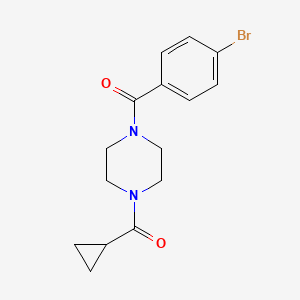
![N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B1387364.png)

![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
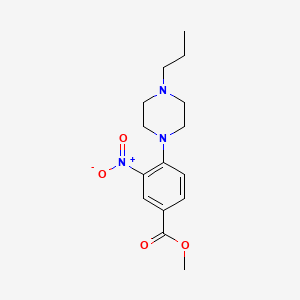
![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)
![3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide](/img/structure/B1387371.png)
![(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid](/img/structure/B1387372.png)